An In-Depth Technical Guide to 5-Hexen-2-one: Chemical Properties and Structure
An In-Depth Technical Guide to 5-Hexen-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-one, also known as allylacetone, is an organic compound with the chemical formula C₆H₁₀O. It is a ketone and an alkene, featuring a carbonyl group on the second carbon and a terminal double bond. This bifunctional nature makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 5-Hexen-2-one, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
The structure of 5-Hexen-2-one is characterized by a six-carbon chain containing a ketone functional group at the 2-position and a terminal alkene between carbons 5 and 6.
| Identifier | Value |
| IUPAC Name | hex-5-en-2-one[1][2][3] |
| Synonyms | Allylacetone, 1-Hexen-5-one, 5-Hexene-2-one[4][5][6] |
| CAS Number | 109-49-9[4][5][6] |
| Molecular Formula | C₆H₁₀O[1][5][6] |
| SMILES String | CC(=O)CCC=C[1][4] |
| InChI | 1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3[4][5][6] |
| InChIKey | RNDVGJZUHCKENF-UHFFFAOYSA-N[4][5][6] |
Physicochemical Properties
The physical and chemical properties of 5-Hexen-2-one are summarized in the table below, providing key data for experimental design and application.
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [7] |
| Density | 0.847 g/mL at 25 °C | [4][8] |
| Boiling Point | 128-129 °C | [4][8] |
| Refractive Index | n20/D 1.419 | [4][8] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [4][8] |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and ketones. | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Hexen-2-one.
| Spectroscopy | Key Features |
| ¹H NMR | Spectra available for viewing.[9] |
| ¹³C NMR | Spectra available for viewing.[9] |
| Infrared (IR) | Stretching and bending vibrations can be detected.[10] Spectra available for viewing.[1][2][9] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[5][6] |
| UV/Visible | UV/Visible spectrum data is available.[5][6] |
Experimental Protocols
Synthesis of 5-Hexen-2-one (Allylacetone) via Alkylation of Ethyl Acetoacetate
This protocol is adapted from established methods for the synthesis of ketones from β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium methoxide (25% in methanol)
-
Allyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (3-neck)
-
Stirrer
-
Condenser with drying tube
-
Addition funnel with nitrogen bleed
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Enolate Formation: In a 3-neck round-bottom flask equipped with a stirrer, condenser, and addition funnel, place 25% sodium methoxide in methanol. Cool the solution to 20°C.
-
Slowly add ethyl acetoacetate to the sodium methoxide solution over a 30-minute period, maintaining the temperature between 20-25°C with external cooling.
-
Stir the resulting mixture at 20°C for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add allyl chloride dropwise to the reaction mixture with stirring over a 30-minute period. Allow the reaction temperature to gradually rise.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Hydrolysis and Decarboxylation: The crude ethyl allyl-acetoacetate is then saponified using an aqueous base (e.g., NaOH) followed by acidification and heating to induce decarboxylation to yield 5-hexen-2-one.
-
The final product can be purified by distillation.
Potential Biological Activity and Signaling Pathways
While extensive biological data for 5-Hexen-2-one is not widely available, its chemical structure as an α,β-unsaturated ketone suggests potential for biological activity. Such compounds are known to be electrophilic and can react with nucleophilic residues in biomolecules, such as cysteine residues in proteins. This reactivity can lead to various cellular effects.
It has been hypothesized that 5-Hexen-2-one may exhibit cytotoxic and antimicrobial activities. One plausible mechanism of action for electrophilic compounds like 5-Hexen-2-one is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Below is a diagram illustrating the hypothesized interaction of 5-Hexen-2-one with the Keap1-Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. 5-Hexen-2-one | 109-49-9 | FH35623 | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
